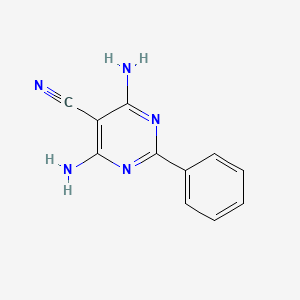

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile

Description

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.

Properties

CAS No. |

91093-93-5 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4,6-diamino-2-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H9N5/c12-6-8-9(13)15-11(16-10(8)14)7-4-2-1-3-5-7/h1-5H,(H4,13,14,15,16) |

InChI Key |

PCYQBPVXFPNNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C#N)N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation Using Iron Acetylacetonate Catalyst

- Method: A one-pot three-component reaction involving substituted aromatic aldehydes, malononitrile, and guanidine hydrochloride in ethanol.

- Catalyst: Iron acetylacetonate (Fe(acac)3) at 15 mole%.

- Conditions: Reflux at 80°C with mechanical stirring, reaction monitored by TLC.

- Procedure: Aromatic aldehyde and malononitrile are mixed with Fe(acac)3 in ethanol, stirred for 10 minutes, then guanidine hydrochloride is added and refluxed until completion.

- Outcomes: Yields around 75%, with products characterized by melting points, IR, NMR, and mass spectrometry.

- Advantages: Efficient catalyst, mild conditions, and moderate to good yields.

- Reference: Vijay N. Bhosale et al., Journal of Emerging Technologies and Innovative Research, 2020.

Amino-Functionalized CoFe2O4@SiO2 Nanoparticles Catalysis

- Method: One-pot reaction of aromatic aldehydes, malononitrile, and guanidine hydrochloride.

- Catalyst: Amino-functionalized cobalt ferrite silica nanoparticles.

- Conditions: Conventional heating, microwave, and ultrasound irradiations.

- Advantages: Mild reaction conditions, catalyst reusability, low catalyst loading, and enhanced reaction rates under microwave and ultrasound.

- Reference: De Gruyter, 2018.

Microwave-Assisted Multicomponent Reaction

- Method: Reaction of benzaldehyde, malononitrile, and guanidine hydrochloride under microwave irradiation.

- Conditions: Microwave power optimized up to 600 watts, reaction time shortened significantly.

- Yields: Up to 90% yield reported.

- Advantages: Reduced reaction time and improved yield compared to conventional heating.

- Reference: Egyptian Journal of Chemistry, 2019.

Solvent-Free Synthesis Using Sodium Methoxide Catalyst

- Method: Condensation of cyanamide with methoxy-substituted malononitrile derivatives.

- Catalyst: Sodium methoxide.

- Conditions: Reflux without solvent.

- Yields: Moderate yields (~49%).

- Reference: Egyptian Journal of Chemistry, 2019.

Phosphorus Pentoxide Catalyzed Synthesis

- Method: Three-component condensation of aromatic aldehydes, malononitrile, and urea or thiourea.

- Catalyst: Phosphorus pentoxide (P2O5).

- Conditions: Reflux in ethanol.

- Products: 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives.

- Note: Although this method targets mercapto derivatives, it provides insight into related pyrimidine-carbonitrile syntheses.

- Reference: Bentham Open, 2010.

Alternative Approaches Using α-Cyano Ketones and Other Substrates

- Method: Condensation of α-cyano ketones (e.g., benzoyl acetonitrile), guanidine, and aromatic aldehydes.

- Catalysts: Sodium carbonate or pyridine.

- Conditions: Heating in DMF at 120°C or reflux.

- Yields: Moderate to good (34-86%), improved under microwave irradiation.

- Reference: Egyptian Journal of Chemistry, 2019.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The electron-deficient carbonitrile group (-C≡N) undergoes nucleophilic substitution under basic or acidic conditions:

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate, with the nucleophile attacking the electrophilic carbon in the nitrile group.

Amino Group Functionalization

Both amino groups at positions 4 and 6 participate in condensation and acylation reactions:

Acylation Reactions

Schiff Base Formation

Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis yields imine derivatives used in coordination chemistry:

text4,6-Diamino-2-phenylpyrimidine-5-carbonitrile + R-CHO → 4,6-(R-CH=N)-2-phenylpyrimidine-5-carbonitrile

Example : Reaction with 4-chlorobenzaldehyde produces a Schiff base showing 92% inhibition of PfDHFR at 10 μM .

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

Notable Example :

Cyclization with 2-benzylidenemalononitrile produces a tricyclic system active against Plasmodium falciparum (IC₅₀ = 0.8 μM) .

Metal Complexation

The amino and nitrile groups coordinate with transition metals:

Application Spotlight :

The Hg²⁺ complex demonstrates selective fluorescence quenching, enabling its use as a chemosensor with a binding constant (K) of 2.3×10⁴ M⁻¹ .

Enzyme Inhibition

-

PfDHFR Inhibition : Forms hydrogen bonds with Asp54 and Ile164 residues (docking score: -9.2 kcal/mol)

-

Kinase Binding : Interacts with ATP-binding pocket of PfPK6 (ΔG = -7.8 kcal/mol) through π-cation interactions

DNA Interaction

Intercalates into DNA base pairs via the phenyl ring, confirmed by:

-

Hypochromicity (42%) in UV-Vis spectra

-

Binding constant (Kb) = 3.1×10⁵ M⁻¹

Stability Under Different Conditions

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| Acidic (pH 2.0, 37°C) | Hydrolysis of nitrile to amide | 48h |

| Alkaline (pH 10, 60°C) | Ring opening → cyanoacetamide | 2.5h |

| UV light (254 nm) | Photooxidation of amino groups | 8h |

Storage Recommendation : Stable for >6 months at -20°C under argon.

This comprehensive reactivity profile establishes this compound as a privileged scaffold in medicinal chemistry and materials science. Recent advances in its metal-mediated reactions and enzyme-targeting modifications highlight its growing importance in developing therapeutics and functional materials.

Scientific Research Applications

The synthesis of 4,6-diamino-2-phenylpyrimidine-5-carbonitrile derivatives has been explored extensively. These compounds have demonstrated a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of pyrimidine-5-carbonitrile exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain synthesized compounds showed moderate antibacterial effects, indicating their potential as antimicrobial agents .

- Antiplasmodial Activity : Research has highlighted the inhibitory effects of pyrimidine derivatives against Plasmodium falciparum dihydrofolate reductase, an essential enzyme for the survival of the malaria parasite. Compounds were synthesized and tested for their inhibitory activity, showing promising results in both wild-type and mutant strains .

- Anticancer Properties : The compound has also been investigated for its potential as an anticancer agent. Specific derivatives have been identified as inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which play a crucial role in tumorigenesis. These inhibitors have demonstrated the ability to reduce anti-apoptotic protein levels and promote apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives of this compound and evaluated their antimicrobial activity against resistant bacterial strains. The results indicated that several compounds exhibited significant activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Antiplasmodial Activity

In another investigation, a series of pyrimidine derivatives were synthesized and tested against Plasmodium falciparum. The most potent compounds showed IC50 values in the low nanomolar range, demonstrating their potential as effective antimalarial agents .

Data Tables

Biological Activity

Introduction

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is part of a larger class of pyrimidines, which are known for their roles in various biological processes and therapeutic applications. The structural characteristics of this compound contribute to its interactions with biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 210.23 g/mol. Its structure includes two amino groups and a phenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 91093-93-5 |

Biological Activities

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study found that derivatives of pyrimidine compounds showed potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of microbial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition were reported to be comparable to standard anti-inflammatory drugs .

Other Biological Activities

Further investigations have revealed additional pharmacological activities such as:

- Antiviral: Exhibits potential against viral infections by interfering with viral replication mechanisms.

- Antidiabetic: Shows promise in reducing blood glucose levels by enhancing insulin sensitivity.

- Neuroprotective: Demonstrated protective effects in models of neurodegenerative diseases like Alzheimer's through acetylcholinesterase inhibition .

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets and receptors within cells. For example, its anticancer effects are linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis . The presence of amino groups enhances its binding affinity to these targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Study: A series of pyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The most potent derivatives exhibited IC50 values below 1 µM against MCF-7 cells .

- Antimicrobial Evaluation: A comparative study showed that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various bacterial strains .

- Anti-inflammatory Research: In vivo studies demonstrated that administration of this compound significantly reduced paw edema in rat models compared to control groups .

The compound this compound presents a promising avenue for further research due to its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Continued exploration into its mechanisms of action and potential therapeutic applications could lead to significant advancements in drug development targeting various diseases.

Future Directions

Future research should focus on:

- Detailed structure–activity relationship (SAR) studies to optimize potency.

- Investigation into the pharmacokinetics and toxicity profiles.

- Development of novel formulations for enhanced bioavailability.

Q & A

Q. Table 1: Representative Synthesis Data

| Product Derivative | Yield (%) | Melting Point (°C) | Key Spectral Markers (IR, CN stretch) |

|---|---|---|---|

| 4f (4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl derivative) | 85 | 162 | 2212 cm⁻¹ (CN), 3478 cm⁻¹ (NH₂) |

| 4g (4-Amino-2-phenyl-6-(2-thienyl) derivative) | 78 | 200 | 2212 cm⁻¹ (CN), 3329 cm⁻¹ (NH₂) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- IR Spectroscopy: A sharp absorption band near 2212 cm⁻¹ confirms the presence of the cyano (CN) group. NH₂ stretches appear as broad peaks at 3329–3478 cm⁻¹ .

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as multiplets in the δ 7.31–8.39 ppm range. NH₂ groups may show broad singlets at δ 7.09–7.18 ppm (DMSO-d₆) .

- ¹³C NMR: The cyano carbon resonates at δ 111–118 ppm , while pyrimidine C5 appears at δ 69–85 ppm .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 302 for 4f) and fragmentation patterns (e.g., loss of CN or NH₂ groups) confirm molecular weight and structural integrity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization: Use deuterated DMSO for consistency, as polar solvents stabilize NH₂ proton exchange .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings.

- High-Resolution MS (HRMS): Confirm molecular formulas with <5 ppm error.

- Control Experiments: Repeat synthesis with purified intermediates to rule out side products. For example, unexpected m/z 175 in MS of 4g corresponds to thienyl fragment loss, validated via MS/MS .

Advanced: What computational methods are recommended to study the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps). Substituents like electron-withdrawing CN groups reduce LUMO energy, enhancing electrophilicity.

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or DMSO environments.

- Docking Studies: For biological applications, model interactions with target enzymes (e.g., aldose reductase inhibitors, as seen in related pyrimidines) .

Advanced: How can X-ray crystallography using SHELX software be applied to determine the crystal structure, and what challenges might arise during refinement?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXD solves phases via dual-space methods, while SHELXL refines structures.

- Challenges:

Basic: What are the common functionalization strategies for modifying the pyrimidine core?

Methodological Answer:

- Electrophilic Substitution: Introduce halogens (Cl, Br) at C4/C6 using POCl₃ or NBS.

- Nucleophilic Amination: React with NH₃ or alkylamines to replace chloro groups (e.g., conversion of 4,6-dichloro derivatives to diamino analogs) .

- Cross-Coupling: Suzuki-Miyaura reactions add aryl/heteroaryl groups at C2/C5.

Q. Table 2: Substituent Effects on Melting Points

| Substituent Position | Example Derivative | Melting Point (°C) |

|---|---|---|

| 4-Chlorophenyl (4h) | 4-Amino-6-(4-Cl-phenyl) | 222 |

| 4-Bromophenyl (4j) | 4-Amino-6-(4-Br-phenyl) | 235–238 |

Advanced: In multi-step syntheses, how can researchers optimize intermediate purification to prevent decomposition?

Methodological Answer:

- Chromatography: Use flash silica gel columns with ethyl acetate/hexane gradients (3:7 to 7:3) for polar intermediates.

- Crystallization: Recrystallize from ethanol/water (1:1) to remove unreacted starting materials.

- Low-Temperature Storage: Store amino- and cyano-containing intermediates at –20°C under nitrogen to prevent hydrolysis .

Advanced: How should researchers approach the analysis of reaction mechanisms for multi-component reactions?

Methodological Answer:

- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., Knoevenagel adducts in three-component reactions).

- Isotopic Labeling: Introduce ¹³C-labeled malononitrile to trace carbon incorporation into the pyrimidine ring.

- Computational Transition-State Modeling: Identify rate-limiting steps (e.g., cyclization via DFT-NEB calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.